5-Chloro-2-hydroxybenzohydrazide
Overview
Description
5-Chloro-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecule contains a total of 19 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
5-Chloro-2-hydroxybenzohydrazide is a solid substance at room temperature . It has a molecular weight of 186.6 .Scientific Research Applications
Antihypertensive Activity
5-Chloro-2-hydroxybenzohydrazide derivatives exhibit significant antihypertensive activity. A study by Bhole and Bhusari (2011) synthesized p-hydroxybenzohydrazide derivatives, which showed notable antihypertensive effects when tested using non-invasive and invasive blood pressure measurement methods. These compounds were further analyzed using 3D-QSAR studies to understand their structure-activity relationship, which could aid in designing potent antihypertensive agents (Bhole & Bhusari, 2011).
Antibacterial and Antifungal Activities
Various derivatives of 5-Chloro-2-hydroxybenzohydrazide have demonstrated antibacterial and antifungal properties. Hu et al. (2015) synthesized compounds that were effective against bacterial strains like Bacillus subtilis and Escherichia coli, and fungal strains such as Aspergillus niger and Candida albicans (Hu et al., 2015). Similarly, Yu-jie (2011) reported the antibacterial activity of nickel(II) complexes with acylhydrazone derivatives against various bacterial strains, showing enhanced activity compared to the ligand alone (Yu-jie, 2011).
Antimycobacterial Activity
Compounds derived from 5-Chloro-2-hydroxybenzohydrazide have shown efficacy against mycobacterial strains. Zítko et al. (2013) synthesized 5-chloro-N-phenylpyrazine-2-carboxamides, which exhibited significant in vitro activity against Mycobacterium tuberculosis, with some derivatives also active against M. kansasii and M. avium (Zítko et al., 2013).
Antioxidant Activity
The antioxidant properties of 5-Chloro-2-hydroxybenzohydrazide derivatives have been explored. Shakir et al. (2014) synthesized compounds that exhibited significant free-radical scavenging ability in antioxidant assays (Shakir et al., 2014).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2015) reported the synthesis of 1,3,4-oxadiazole derivatives with 5-Chloro-2-hydroxybenzohydrazide, which demonstrated potent analgesic and anti-inflammatory activities in rodent models (Dewangan et al., 2015).
Anti-Ulcer Activity
Gwaram et al. (2012) studied a Schiff base derived from 5-Chloro-2-hydroxybenzohydrazide, which showed significant preventive activity against ethanol-induced gastric mucosal lesions in rats (Gwaram et al., 2012).
properties
IUPAC Name |
5-chloro-2-hydroxybenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVLIGXZOGZELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383469 | |
Record name | 5-chloro-2-hydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxybenzohydrazide | |
CAS RN |
5022-48-0 | |
Record name | 5-chloro-2-hydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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